molecular formula C6H13BrMg B1613472 3-Hexylmagnesium bromide CAS No. 68941-76-4

3-Hexylmagnesium bromide

Cat. No. B1613472
CAS RN: 68941-76-4
M. Wt: 189.38 g/mol
InChI Key: CYPLKVAUUZBVIC-UHFFFAOYSA-M
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Description

3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is an organomagnesium compound. It is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . It is commonly used in organic synthesis .


Synthesis Analysis

3-Hexylmagnesium bromide is synthesized by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent . This reaction is a common method for preparing Grignard reagents . The Grignard reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds (aldehydes, ketones, esters, carbon dioxide, etc) and epoxides .


Molecular Structure Analysis

The linear formula of 3-Hexylmagnesium bromide is CH3(CH2)5MgBr . It has a molecular weight of 189.38 .


Chemical Reactions Analysis

Grignard reagents like 3-Hexylmagnesium bromide are known for their reactions with aldehydes and ketones to form alcohols . They also add to esters, acid halides (acyl halides), anhydrides, and epoxides to form carbon-carbon bonds . They can also add to carbon dioxide (CO2) to form carboxylates .


Physical And Chemical Properties Analysis

3-Hexylmagnesium bromide is a liquid . It is highly flammable and reacts violently with water . It may form explosive mixtures with air .

Scientific Research Applications

Grignard Reagent

3-Hexylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic synthesis for creating new carbon-carbon bonds. They can add to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids .

Synthesis of Pharmaceuticals

The ability of 3-Hexylmagnesium bromide to form alcohols and carboxylic acids makes it valuable in the synthesis of pharmaceuticals . It can be used to introduce the hexyl group into a molecule, which can alter the molecule’s properties and potentially improve its therapeutic effects.

Synthesis of Natural Products

3-Hexylmagnesium bromide is also used in the synthesis of natural products . Natural products are often complex molecules with multiple functional groups, and the ability to selectively introduce a hexyl group can be crucial in synthesizing these compounds.

Laboratory Chemicals

3-Hexylmagnesium bromide is used as a laboratory chemical . It can be used in a variety of reactions in the lab, including those that involve the formation of new carbon-carbon bonds.

Food, Drug, Pesticide or Biocidal Product Use

3-Hexylmagnesium bromide can be used in the production of food, drugs, pesticides, or biocidal products . Its reactivity and ability to form new bonds can be useful in creating these products.

Organic Synthesis

3-Hexylmagnesium bromide, also known as n-hexylmagnesium bromide, is a useful organomagnesium compound that is commonly used in organic synthesis . It is typically prepared by reacting magnesium turnings with 1-bromohexane in diethyl ether solvent .

Mechanism of Action

Safety and Hazards

3-Hexylmagnesium bromide is considered hazardous. It is highly flammable and reacts violently with water . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer .

Future Directions

Grignard reagents like 3-Hexylmagnesium bromide have a wide range of applications in organic chemistry . They are used to synthesize a variety of organic compounds and are extremely useful to the organic chemist . The future directions of 3-Hexylmagnesium bromide could involve exploring new reactions and applications in organic synthesis .

properties

IUPAC Name

magnesium;hexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLKVAUUZBVIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexylmagnesium bromide
Reactant of Route 2
3-Hexylmagnesium bromide
Reactant of Route 3
3-Hexylmagnesium bromide
Reactant of Route 4
3-Hexylmagnesium bromide
Reactant of Route 5
3-Hexylmagnesium bromide
Reactant of Route 6
3-Hexylmagnesium bromide

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